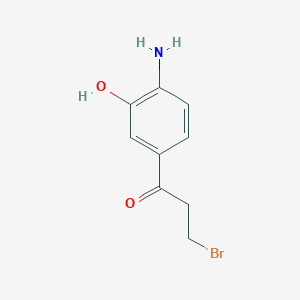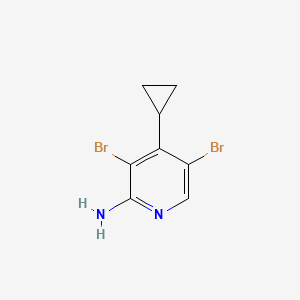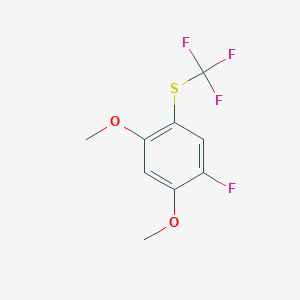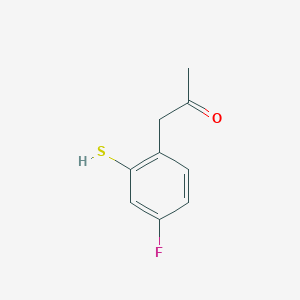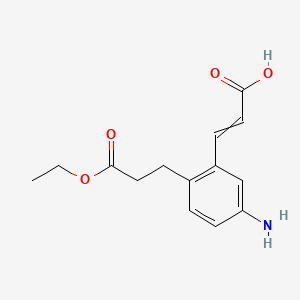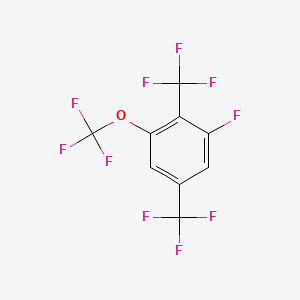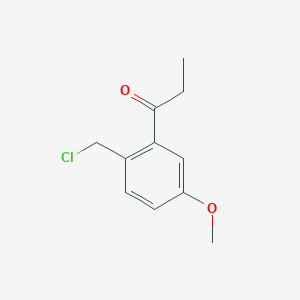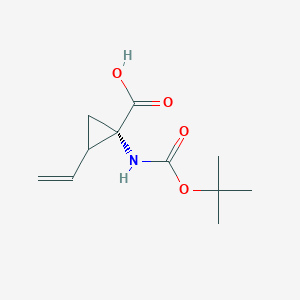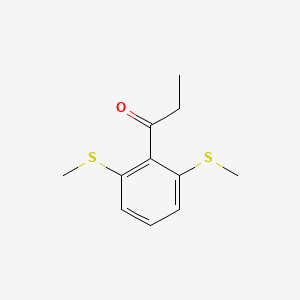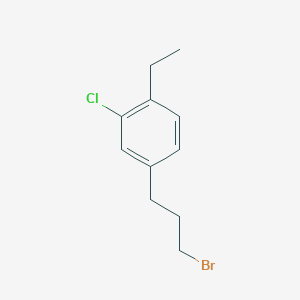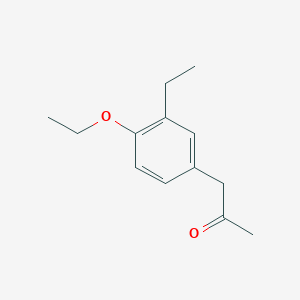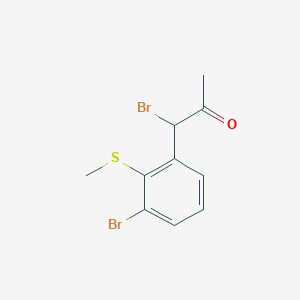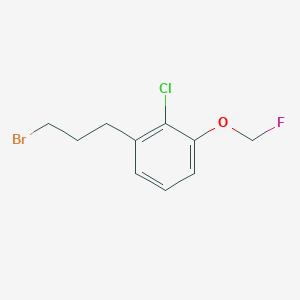
1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene is an organic compound with a complex structure, featuring a benzene ring substituted with bromopropyl, chloro, and fluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene typically involves multiple steps, starting from simpler precursors. One common method involves the bromination of a propyl-substituted benzene derivative, followed by chlorination and fluoromethoxylation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination, chlorination, and fluoromethoxylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzene compounds.
Scientific Research Applications
1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene exerts its effects depends on its interaction with specific molecular targets. The bromopropyl, chloro, and fluoromethoxy groups can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes. The exact mechanism of action can vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-phenylpropane: Similar in structure but lacks the chloro and fluoromethoxy groups.
3-Bromopropylbenzene: Another similar compound with a simpler structure.
2-Chloro-3-fluoromethoxybenzene: Lacks the bromopropyl group.
Uniqueness
1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene is unique due to the combination of bromopropyl, chloro, and fluoromethoxy groups on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H11BrClFO |
|---|---|
Molecular Weight |
281.55 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-chloro-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C10H11BrClFO/c11-6-2-4-8-3-1-5-9(10(8)12)14-7-13/h1,3,5H,2,4,6-7H2 |
InChI Key |
YCTQEYRCIPTYKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OCF)Cl)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


